N-(3,4-Dichlorophenyl)-2,2-dimethyl-1-aziridinepropionamide
Description
N-(3,4-Dichlorophenyl)-2,2-dimethyl-1-aziridinepropionamide is a synthetic organic compound characterized by a 3,4-dichlorophenyl group attached to a propionamide backbone modified with a 1-aziridine ring and two methyl substituents at the 2-position of the propionamide. The aziridine group (a three-membered ring containing one nitrogen atom) introduces significant steric strain and reactivity, which may influence its chemical and biological behavior.
Properties
CAS No. |
99900-86-4 |
|---|---|
Molecular Formula |
C13H16Cl2N2O |
Molecular Weight |
287.18 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-3-(2,2-dimethylaziridin-1-yl)propanamide |
InChI |
InChI=1S/C13H16Cl2N2O/c1-13(2)8-17(13)6-5-12(18)16-9-3-4-10(14)11(15)7-9/h3-4,7H,5-6,8H2,1-2H3,(H,16,18) |
InChI Key |
YCFOONAIAKNBMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN1CCC(=O)NC2=CC(=C(C=C2)Cl)Cl)C |
Origin of Product |
United States |
Preparation Methods
Amination with Dimethylamine
Intermediate IV is reacted with dimethylamine in acetonitrile under basic conditions (NaOH, 40°C, 17 hours), forming the sodium salt of 3-(3,4-dichlorophenyl)-2-dimethylamino-2-methylpropionate.
Critical Observations :
Cyclization and Purification
The sodium salt is treated with formaldehyde and formic acid in toluene under reflux (Eschweiler-Clarke conditions), inducing cyclization to form the 2,2-dimethylaziridine ring. Post-reaction distillation and filtration yield the aziridine intermediate with 76.9% purity (m.p. 255–260°C).
Stage 3: Propanamide Assembly via Amidation
The final step couples the aziridine intermediate with propionyl chloride under Schotten-Baumann conditions.
Reaction Protocol
Table 2: Amidation Reaction Metrics
| Parameter | Value | Outcome |
|---|---|---|
| Propionyl Chloride | 1.1 equivalents | Completes acylation (92% yield) |
| Solvent | Dichloromethane | Enhances solubility of intermediates |
Analytical Characterization and Quality Control
Critical analytical data ensure structural fidelity and purity:
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-3-(2,2-dimethylaziridin-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halides, alkylating agents, and nucleophiles are used under appropriate conditions (e.g., temperature, solvent, catalyst).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, reduction may yield amines or alcohols, and substitution may yield various substituted derivatives.
Scientific Research Applications
N-(3,4-Dichlorophenyl)-2,2-dimethyl-1-aziridinepropionamide is a compound of significant interest in various scientific fields, particularly in medicinal chemistry and materials science. This article explores its applications, focusing on its use in pharmaceuticals, polymer chemistry, and environmental science.
Pharmaceutical Applications
This compound has potential applications in drug development due to its unique structural properties. Its aziridine ring may contribute to biological activity by serving as a reactive site for interactions with biological macromolecules.
Case Studies:
- Anticancer Activity : Preliminary studies have indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. Research is ongoing to evaluate the specific efficacy of this compound in this context.
Polymer Chemistry
This compound can be utilized as a building block for polymer synthesis. Its ability to undergo polymerization reactions makes it suitable for creating novel materials with specific properties.
Applications:
- Active Energy Ray Polymerizable Resins : The compound can be incorporated into resin formulations that are cured using ultraviolet light or other energy sources. These resins are valuable in coatings, adhesives, and sealants due to their excellent mechanical properties and chemical resistance .
| Property | Description |
|---|---|
| Thermal Resistance | High thermal stability |
| Chemical Resistance | Resistant to solvents and chemicals |
| Application Areas | Coatings, adhesives, optical devices |
Environmental Science
Research indicates that derivatives of compounds related to this compound may have implications in environmental monitoring and remediation efforts.
Case Studies:
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-3-(2,2-dimethylaziridin-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to changes in cellular signaling or metabolic pathways. The exact mechanism of action would depend on the specific application and target of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following compounds share the N-(3,4-dichlorophenyl) moiety but differ in substituents and functional groups, leading to variations in reactivity, stability, and applications:
Table 1: Structural and Functional Comparison
Reactivity and Stability
- Aziridine vs. Urea/Amide Groups : The aziridine ring in the target compound is highly strained compared to the urea groups in Linuron metabolites (e.g., N-(3,4-dichlorophenyl)-N´-methylurea) . This strain may increase electrophilicity, making the compound more reactive in biological or synthetic contexts.
Biological Activity
N-(3,4-Dichlorophenyl)-2,2-dimethyl-1-aziridinepropionamide is a chemical compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C13H16Cl2N2O
- Molecular Weight : 287.18 g/mol
- CAS Number : [Not provided in sources]
- Structure : The compound features a dichlorophenyl group attached to a dimethylaziridine backbone, which contributes to its biological activity.
Biological Activity Overview
This compound has been studied for its antimicrobial and antifungal properties. Research indicates that compounds with similar structural motifs exhibit various biological activities, including:
- Antimicrobial Activity : The compound has shown promising results against Gram-positive and Gram-negative bacteria.
- Antifungal Activity : It has also demonstrated effectiveness against certain fungal strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Activity Against Gram-positive | Activity Against Gram-negative | Antifungal Activity |
|---|---|---|---|
| This compound | High | Moderate | Moderate |
| 4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid | High | High | Moderate |
| 6-(3,4-Dichlorophenyl)-4-(4-antipyrinyl)-4,5-dihydropyridazin-3(2H)-one | Moderate | High | Low |
The precise mechanism of action for this compound is not fully elucidated; however, it is hypothesized that the presence of the aziridine ring contributes to its ability to disrupt microbial cell membranes or interfere with metabolic pathways. Similar compounds have been noted to inhibit key enzymes in bacterial and fungal cells.
Case Study 1: Antimicrobial Screening
In a study published in the Journal of Medicinal Chemistry, various derivatives of aziridine compounds were tested for their antimicrobial properties using disk diffusion methods. This compound exhibited significant inhibition zones against both Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) .
Case Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship study highlighted that modifications in the dichlorophenyl group significantly impacted the biological efficacy of aziridine derivatives. The introduction of electron-withdrawing groups enhanced antimicrobial potency . This aligns with findings that support the role of substituents on aromatic rings in modulating biological activity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(3,4-Dichlorophenyl)-2,2-dimethyl-1-aziridinepropionamide, and how can reaction conditions be optimized for higher yields?
- Methodology : A common approach involves coupling 3,4-dichlorophenylacetic acid derivatives with aziridine-containing precursors using carbodiimide-based reagents (e.g., EDCl) in dichloromethane. Triethylamine is often used as a base to neutralize HCl byproducts. For optimization, reaction temperature (e.g., 273 K) and stoichiometric ratios of reagents (e.g., 1:1 molar ratio of acid to amine) should be systematically varied. Post-synthesis purification via column chromatography or recrystallization improves purity .
- Yield Analysis : Evidence from structurally similar compounds shows yields ranging from 27% to 84%, influenced by steric hindrance and electronic effects of substituents .
Q. How can NMR spectroscopy be utilized to confirm the structure of this compound, and what key spectral features should researchers prioritize?
- Methodology : Prioritize NMR signals for the aziridine ring (δ ~1.5–2.5 ppm for methyl groups and aziridine protons) and the dichlorophenyl aromatic protons (δ ~6.8–7.5 ppm). NMR should confirm carbonyl (C=O, δ ~165–175 ppm) and quaternary carbons. Coupling constants () in NMR help distinguish between cis/trans conformers of the aziridine ring .
Q. What chromatographic techniques are effective in purifying this compound, and how can TLC be employed to monitor reactions?
- Methodology : Use silica gel column chromatography with gradients of ethyl acetate/hexane. Thin-layer chromatography (TLC) with UV-active spots or iodine staining monitors reaction progress. Rf values should be calibrated against known standards. For polar intermediates, reverse-phase HPLC with C18 columns and methanol/water mobile phases is recommended .
Advanced Research Questions
Q. How do conformational variations in the aziridine and dichlorophenyl groups influence biological activity, and what computational tools can predict these effects?
- Methodology : X-ray crystallography (as in ) reveals dihedral angles between the dichlorophenyl and aziridine moieties (e.g., 44.5°–77.5°), which affect steric interactions. Molecular docking (e.g., AutoDock Vina) models binding to biological targets like enzymes, while DFT calculations (e.g., Gaussian) predict electronic effects of substituents .
Q. What strategies resolve contradictions in biological activity data between analogs of this compound?
- Methodology : Compare SAR (structure-activity relationship) data for analogs with variations in the aziridine ring or dichlorophenyl group. For example, replacing the aziridine with a piperidine (as in ) alters hydrogen-bonding capacity. Use statistical tools (e.g., PCA) to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity .
Q. How can coordination chemistry principles be applied to study metal interactions with this compound’s amide and aziridine groups?
- Methodology : Synthesize Pd(II) or Pt(II) complexes (as in ) by reacting the compound with metal salts (e.g., KPtCl). Characterize via UV-Vis, FTIR, and X-ray absorption spectroscopy. Stability constants (logK) quantify binding affinity, while cyclic voltammetry assesses redox behavior .
Q. What role does hydrogen bonding play in the crystalline packing of this compound, and how does it affect solubility?
- Methodology : Single-crystal XRD analysis (e.g., ) identifies N–H⋯O hydrogen bonds forming R_2$$^2(10) dimers, which reduce solubility. Solubility can be modulated by introducing methyl groups (to disrupt packing) or co-crystallizing with solubilizing agents (e.g., cyclodextrins) .
Data Analysis and Interpretation
Q. How should researchers interpret discrepancies in NMR chemical shifts between synthetic batches?
- Methodology : Batch variations may arise from residual solvents (e.g., DCM) or rotamers. Use - COSY and - HSQC to assign ambiguous peaks. Compare with literature data for analogous compounds (e.g., δ ~2.2 ppm for dimethyl groups in ) to identify impurities .
Q. What analytical workflows are recommended for quantifying metabolic stability in vitro?
- Methodology : Incubate the compound with liver microsomes (e.g., human CYP450 enzymes) and monitor degradation via LC-MS/MS. Use isotopically labeled internal standards (e.g., -analogs) for quantification. Half-life (t) and intrinsic clearance (Cl) are key metrics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
